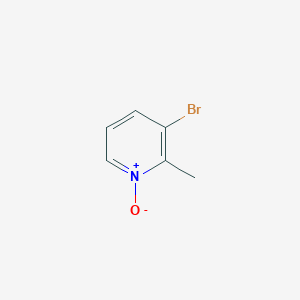

3-Bromo-2-methylpyridine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPFZDDVZOWJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559914 | |

| Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-32-6 | |

| Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-methylpyridine N-oxide chemical structure and properties

Technical Deep Dive: 3-Bromo-2-methylpyridine N-oxide

Executive Summary

This compound is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical "lynchpin" intermediate. Unlike its non-oxidized precursor, the N-oxide moiety fundamentally alters the electronic distribution of the pyridine ring, activating the C2-methyl group for functionalization (via the Boekelheide rearrangement) and facilitating nucleophilic substitutions that are otherwise difficult. This guide provides a rigorous analysis of its synthesis, reactivity profiles, and handling protocols, designed for researchers optimizing lead compounds in drug discovery.

Chemical Profile & Properties

The introduction of the N-oxide oxygen creates a dipole that allows for unique reactivity patterns. While the 3-bromo substituent provides a handle for transition-metal catalyzed cross-couplings, the 2-methyl group—activated by the N-oxide—becomes a site for lateral chain functionalization.

Table 1: Physicochemical Specifications

| Property | Specification / Value | Note |

| IUPAC Name | 3-Bromo-2-methylpyridine 1-oxide | |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Precursor CAS | 38749-81-6 (3-Bromo-2-methylpyridine) | N-oxide is synthesized from this parent. |

| Appearance | Off-white to pale yellow solid | Hygroscopic nature common. |

| Solubility | DCM, Chloroform, Methanol | Limited solubility in non-polar alkanes. |

| Electronic Effect | Push-Pull System | N-oxide donates e⁻ (back-bonding) & withdraws e⁻ (inductive). |

Synthesis & Production Protocols

Reliable synthesis is paramount for maintaining yield and purity. The oxidation of 3-bromo-2-methylpyridine is best achieved using meta-Chloroperoxybenzoic acid (mCPBA) for laboratory scale due to mild conditions, or Hydrogen Peroxide/Acetic Acid for larger scales.

Protocol A: mCPBA Oxidation (Lab Scale)

-

Rationale: mCPBA provides a clean conversion at room temperature with simple workup procedures to remove the benzoic acid byproduct.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-bromo-2-methylpyridine (1.0 eq) in Dichloromethane (DCM) [0.1 M concentration].

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Slowly add mCPBA (1.2 - 1.5 eq) portion-wise over 15 minutes.

-

Critical Control Point: Ensure mCPBA purity is accounted for (commercial is often 70-77%).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

-

Quench & Workup:

-

Dilute with DCM.

-

Wash 3x with saturated aqueous NaHCO₃ (removes m-chlorobenzoic acid).

-

Wash 1x with Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the mCPBA oxidation of 3-bromo-2-methylpyridine.

Reactivity & Mechanistic Insight

The utility of this compound lies in its dual-functional nature.

A. The Boekelheide Rearrangement

This is the defining reaction for 2-methylpyridine N-oxides. Treating the N-oxide with acetic anhydride (Ac₂O) results in the migration of the oxygen from the nitrogen to the methyl carbon, yielding 3-bromo-2-(acetoxymethyl)pyridine .

-

Mechanism:

-

O-Acylation: The N-oxide oxygen attacks Ac₂O to form an N-acetoxypyridinium cation.

-

Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group, forming an anhydrobase (ene-hydrazine like intermediate).

-

[3,3]-Sigmatropic Rearrangement: A concerted rearrangement moves the acetoxy group to the methyl carbon, restoring aromaticity and reducing the nitrogen.

-

This transformation is critical for generating hydroxymethyl intermediates used in fragment-based drug design.

B. Electrophilic & Nucleophilic Substitution

-

C3-Bromo Handle: The bromine remains active for Pd-catalyzed cross-couplings (Suzuki-Miyaura). However, the N-oxide can poison Pd catalysts.

-

Strategy: Perform coupling after Boekelheide rearrangement or reduction (deoxygenation) using PCl₃ or Zn/AcOH.

-

-

C4-Nitration: The N-oxide directs electrophiles to the C4 position (para to N-oxide), allowing for further diversification of the ring.

Visualization: Boekelheide Mechanism

Figure 2: Mechanistic pathway of the Boekelheide Rearrangement converting the N-oxide to a functionalized alcohol derivative.

Applications in Medicinal Chemistry

-

Kinase Inhibitors: The 3-bromo position allows for the attachment of aryl/heteroaryl groups targeting the ATP-binding pocket, while the 2-methyl group (post-rearrangement) serves as a vector for solubilizing groups (e.g., morpholine, piperazine).

-

Bioisosteres: Pyridine N-oxides themselves are sometimes investigated as metabolic active metabolites or prodrugs that can be reduced in vivo.

Safety & Handling

-

Hazards: Pyridine N-oxides are generally skin and eye irritants.

-

Explosion Risk: While stable, N-oxides can decompose exothermically at high temperatures. Distillation should be avoided; purification via crystallization or chromatography is preferred.

-

Waste: Aqueous washes containing m-chlorobenzoic acid should be treated as organic acid waste.

References

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.

-

Yudin, A. K. (2005). Amphoteric Heterocycles: The chemistry of pyridine N-oxides. Chemical Reviews.

-

PubChem Database. 3-Bromo-2-methylpyridine (Precursor Data). National Library of Medicine.

-

Organic Syntheses. General procedures for oxidation of pyridines to N-oxides.

3-Bromo-2-methylpyridine N-oxide CAS number and identifiers

Operational Guide for Synthesis, Functionalization, and Drug Discovery Applications

Part 1: Chemical Identity & Physiochemical Profile

3-Bromo-2-methylpyridine N-oxide is a versatile heterocyclic building block. It serves as a "chemical hinge," allowing orthogonal functionalization: the N-oxide moiety activates the ring for nucleophilic attack and facilitates side-chain functionalization (Boekelheide rearrangement), while the bromine atom remains available for transition-metal catalyzed cross-coupling.

Identifiers and Properties

| Parameter | Specification |

| Chemical Name | 3-Bromo-2-methylpyridine 1-oxide |

| Parent Compound CAS | 38749-81-6 (3-Bromo-2-methylpyridine) |

| N-Oxide CAS | Note: Often prepared in-situ; Reference CAS 304806-38-0 (generic) |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in Hexanes |

| Key Reactivity | Electrophilic aromatic substitution (C4), Boekelheide Rearrangement (C2-Me), Suzuki/Stille Coupling (C3-Br) |

Part 2: Synthetic Pathways (The "How-To")

The synthesis of this compound is an oxidation process. While hydrogen peroxide/acetic acid is viable for scale-up, m-Chloroperoxybenzoic acid (mCPBA) is the preferred reagent for research-scale synthesis due to milder conditions and cleaner conversion profiles.

Protocol: mCPBA Oxidation (Standard Bench Scale)

Rationale: mCPBA provides a strong electrophilic oxygen source, allowing oxidation at room temperature in non-protic solvents, minimizing side reactions on the bromine.

Reagents:

-

3-Bromo-2-methylpyridine (1.0 equiv)

-

mCPBA (1.2 - 1.5 equiv, 77% max purity grade)

-

Dichloromethane (DCM) (0.1 M concentration)

-

Saturated NaHCO₃ solution

-

Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-Bromo-2-methylpyridine in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C (ice bath). Add mCPBA portion-wise over 15 minutes. Control: Exothermic reaction; monitor internal temperature.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting pyridine.

-

Quench (Critical): Once conversion is complete, quench excess peroxide by adding saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes. Test: Use starch-iodide paper to confirm no active oxidant remains.

-

Extraction: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0→10% MeOH in DCM).

Visualization: Synthesis Workflow

Figure 1: Step-by-step oxidation workflow ensuring safety (peroxide quenching) and purity (acid removal).

Part 3: Reactivity & Functionalization (The "Why")

The N-oxide moiety is not just a passive group; it is a "activator" that alters the electronic landscape of the pyridine ring.

The Boekelheide Rearrangement

This is the primary utility of the 2-methyl-N-oxide motif. It allows for the conversion of the 2-methyl group into a 2-hydroxymethyl group (or acetate), providing a handle for further chain extension.

Mechanism:

-

Acylation: Reaction with acetic anhydride (Ac₂O) forms the N-acetoxypyridinium salt.

-

Deprotonation: The acetate anion acts as a base, deprotonating the 2-methyl group to form an anhydrobase.

-

[3,3]-Sigmatropic Rearrangement: The bond migrates, moving the oxygen from the nitrogen to the benzylic carbon.

Protocol Insight:

-

Conditions: Heat this compound in excess Ac₂O (solvent and reagent) at 90–110°C.

-

Outcome: Yields (3-bromo-pyridin-2-yl)methyl acetate.

-

Hydrolysis: Subsequent treatment with K₂CO₃/MeOH yields the alcohol.

Strategic Reactivity Map

Figure 2: Divergent synthesis pathways available from the N-oxide scaffold.

Part 4: Safety & Handling

Warning: Pyridine N-oxides, while generally stable, are potentially energetic materials.

-

Thermal Instability: Do not distill N-oxides to dryness at high temperatures without DSC (Differential Scanning Calorimetry) data. They can decompose violently.

-

Peroxide Hazards: When synthesizing via mCPBA, ensure all peroxides are quenched before concentration. Concentrating peroxide-containing solutions is a major explosion hazard.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic nature may lead to "oiling out."

References

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Chow, C. P. et al. (2010). "The Boekelheide Reaction: A Scalable Protocol." Tetrahedron Letters. (Mechanistic details on rearrangement).

-

PubChem Database. "3-Bromo-2-methylpyridine (Parent Compound)." National Library of Medicine. [Link]

The Alchemical Transformation: A Technical Guide to the Contrasting Worlds of 3-bromo-2-methylpyridine and its N-oxide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, a foundational component in a multitude of therapeutic agents. The strategic functionalization of this heterocycle is a critical determinant of a molecule's pharmacological profile. Among the vast arsenal of pyridine-based building blocks, 3-bromo-2-methylpyridine stands out as a versatile starting material. However, its true synthetic potential is unlocked through a seemingly simple transformation: the formation of its N-oxide. This conversion fundamentally alters the electronic and steric landscape of the molecule, opening up divergent and often counterintuitive reaction pathways. This guide provides an in-depth, field-proven exploration of the profound differences between these two compounds, offering a roadmap for their intelligent application in the synthesis of complex molecular targets.

PART 1: Core Chemical and Physical Dichotomy

The introduction of an oxygen atom at the nitrogen position is more than a mere increase in molecular weight; it is a paradigm shift in the molecule's inherent properties.

Synthesis of 3-bromo-2-methylpyridine N-oxide: A Controlled Oxidation

The conversion of 3-bromo-2-methylpyridine to its N-oxide is a robust and highly efficient oxidation. The choice of oxidant is critical, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and reliable reagent.

Experimental Protocol: N-Oxidation of 3-bromo-2-methylpyridine

-

Dissolution: Dissolve 3-bromo-2-methylpyridine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Oxidant Addition: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess peroxide. Wash the organic layer sequentially with aqueous sodium bicarbonate to remove m-chlorobenzoic acid, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

m-CPBA: This reagent is preferred for its high reactivity and clean reaction profile. The byproduct, m-chlorobenzoic acid, is easily removed by a basic wash.

-

Temperature Control: Prevents over-oxidation and potential side reactions, ensuring a higher yield of the desired N-oxide.

Comparative Physicochemical Properties: A Tale of Two Molecules

The N-oxide functionality dramatically alters the physicochemical properties of the parent pyridine.

| Property | 3-bromo-2-methylpyridine | This compound | Rationale for the Difference |

| Molecular Weight | 172.02 g/mol | 188.02 g/mol | Addition of one oxygen atom. |

| Polarity | Moderately Polar | Highly Polar | The N→O dative bond introduces a significant dipole moment, increasing polarity, which in turn affects solubility and chromatographic behavior. |

| Basicity (pKa of conjugate acid) | ~2.9 | ~0.9 | The electron-withdrawing nature of the N-oxide group significantly reduces the basicity of the pyridine nitrogen. |

| ¹H NMR (CDCl₃, δ ppm) | ~8.2 (H6), ~7.5 (H4), ~7.1 (H5), ~2.6 (CH₃) | ~8.1 (H6), ~7.3 (H4), ~7.2 (H5), ~2.5 (CH₃) | The N-oxide induces notable upfield shifts for the ring protons, a consequence of altered electron distribution. |

PART 2: Divergent Reactivity: A Paradigm Shift in Synthetic Strategy

The N-oxide group acts as a powerful "steering" group, fundamentally altering the regioselectivity and reactivity of the pyridine ring. This is due to a combination of inductive and resonance effects.

Electrophilic Aromatic Substitution (EAS): From Deactivated to Activated

-

3-bromo-2-methylpyridine: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. Reactions like nitration require harsh conditions and often yield a mixture of products.

-

This compound: The N-oxide oxygen atom can donate electron density into the ring via resonance, activating the C4 and C6 positions towards electrophilic attack. This allows for reactions like nitration to proceed under much milder conditions, with a high degree of regioselectivity for the C4 position.

Workflow for Electrophilic Nitration:

Caption: Logical flow of directed ortho-metalation.

PART 3: Application in Drug Development: A Case Study

The unique reactivity of the N-oxide is not just a synthetic curiosity; it is a powerful tool in the construction of complex pharmaceutical agents.

Case Study: Synthesis of a Fictional Kinase Inhibitor

Consider the synthesis of a kinase inhibitor where a key pharmacophore is a 2-amino-3-arylpyridine. A retrosynthetic analysis reveals that this compound is an ideal starting point.

Forward Synthesis Strategy:

-

Activation and Chlorination: The N-oxide is treated with POCl₃ to install a chlorine atom at the 2-position, yielding 2-chloro-3-bromo-pyridine.

-

Suzuki Coupling: The bromine at the 3-position is selectively reacted in a palladium-catalyzed Suzuki coupling with an appropriate boronic acid to install the desired aryl group.

-

Nucleophilic Substitution: The chlorine at the 2-position is then displaced with an amine under SNAr conditions to complete the synthesis of the target molecule.

This synthetic route leverages the N-oxide as a transient activating group to facilitate a functionalization pattern that would be challenging to achieve from 3-bromo-2-methylpyridine directly.

Conclusion: A Tale of Two Reagents, A Multitude of Possibilities

3-bromo-2-methylpyridine and its N-oxide are a testament to the profound impact of a single functional group on the reactivity of a molecule. For the discerning medicinal chemist, the N-oxide is not simply an oxidized derivative but a distinct and powerful tool. Its ability to modulate the electronic properties of the pyridine ring, enabling regioselective electrophilic and nucleophilic substitutions, as well as directed metalations, makes it an indispensable building block in the synthesis of novel therapeutics. A deep understanding of the contrasting chemistry of these two compounds is paramount for the rational design and efficient execution of synthetic strategies in the ever-evolving landscape of drug discovery.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.

- Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.

A Technical Guide to 3-Bromo-2-methylpyridine N-oxide in Pharmaceutical Development

This guide provides an in-depth exploration of 3-Bromo-2-methylpyridine N-oxide, a versatile and increasingly pivotal building block in modern pharmaceutical chemistry. We will move beyond a simple recitation of facts to a nuanced discussion of its reactivity, strategic applications, and the underlying principles that make it a valuable tool for drug discovery professionals.

The Strategic Advantage of the N-Oxide Moiety

The pyridine N-oxide functionality is not merely an esoteric derivative; it is a strategic modification that fundamentally alters the electronic character of the pyridine ring. The electron-withdrawing nature of the N-oxide group significantly activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions. This heightened reactivity, coupled with the steric and electronic influence of the bromine and methyl substituents in this compound, opens a vast landscape of synthetic possibilities.

Furthermore, the N-oxide can serve as a directing group in electrophilic substitutions and can be readily deoxygenated to the corresponding pyridine, providing a powerful method for introducing substituents that would be difficult to install directly. This "activate-and-remove" strategy is a cornerstone of its utility.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the direct oxidation of 3-bromo-2-methylpyridine. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 115-119 °C |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate |

Key Synthetic Transformations and Mechanistic Considerations

The true value of this compound lies in its diverse reactivity profile. The interplay between the N-oxide, the bromine atom, and the methyl group allows for a range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh3)4 (Palladium(0)tetrakis(triphenylphosphine))

-

Sodium carbonate (2 M aqueous solution)

-

Toluene

-

Ethanol

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add toluene and ethanol (typically a 4:1 to 3:1 mixture).

-

Add the 2 M aqueous sodium carbonate solution (2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-2-methylpyridine N-oxide.

Causality in Protocol Design:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation; therefore, an inert atmosphere is crucial to maintain its catalytic activity.

-

Base: The carbonate base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.

-

Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents, promoting efficient reaction kinetics.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the N-oxide, facilitates nucleophilic aromatic substitution. While the bromine at the 3-position is less activated towards SNAr than substituents at the 2- or 4-positions, reactions with strong nucleophiles can proceed, particularly under forcing conditions. More commonly, the N-oxide directs substitution to the 2- and 6-positions. However, the existing methyl group at the 2-position sterically hinders attack at this site, making the 6-position a more likely target for functionalization if the 3-position is unreactive.

Diagram 2: Workflow for Evaluating SNAr Potential

Caption: A simplified retrosynthetic approach utilizing this compound.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its unique reactivity, stemming from the interplay of the N-oxide, bromine, and methyl substituents, provides medicinal chemists with a powerful platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its reactivity and strategic application can significantly accelerate the drug discovery process.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Katritzky, A. R., & Lagowski, J. M. (1968). Chemistry of the Heterocyclic N-Oxides. Academic Press.

Methodological & Application

Application Note: Optimized Synthesis of 3-Bromo-2-Methylpyridine N-Oxide via m-CPBA Oxidation

Executive Summary & Scope

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-bromo-2-methylpyridine N-oxide (CAS: 3430-22-6, generic class) using 3-chloroperbenzoic acid (m-CPBA) .

Pyridine N-oxides are critical synthetic intermediates in drug discovery, serving as "activated" pyridines that facilitate nucleophilic aromatic substitutions (SNAr) at the 2- and 4-positions—transformations often inaccessible on the parent pyridine. This guide addresses specific challenges associated with this substrate, including the steric influence of the 2-methyl group and the electron-withdrawing nature of the 3-bromo substituent, while focusing on the efficient removal of the m-chlorobenzoic acid byproduct.

Scientific Foundation & Reaction Mechanism

Mechanistic Insight

The oxidation of pyridine to pyridine N-oxide is an electrophilic substitution where the nitrogen lone pair attacks the electrophilic oxygen of the peracid.

-

Substrate Analysis: 3-bromo-2-methylpyridine possesses competing electronic effects. The 2-methyl group is inductively donating (+I), slightly increasing the basicity and nucleophilicity of the nitrogen. Conversely, the 3-bromo group is inductively withdrawing (-I), deactivating the ring.

-

Reactivity: Despite the deactivating bromine, the nitrogen lone pair remains sufficiently nucleophilic to react with m-CPBA at ambient temperatures.

-

Selectivity: m-CPBA is a selective oxidant; under these conditions, it will not oxidize the methyl group or the bromine atom.

Reaction Diagram

The following diagram illustrates the mechanistic flow and the transition state interaction.

Figure 1: Mechanistic pathway of N-oxidation. The nitrogen lone pair attacks the peroxidic oxygen of m-CPBA.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 3-Bromo-2-methylpyridine | 172.02 | 1.0 | >98% | Substrate |

| m-CPBA | 172.57 | 1.2 - 1.5 | ~77%* | Oxidant |

| Dichloromethane (DCM) | 84.93 | N/A | ACS Grade | Solvent |

| Sodium Bisulfite (aq) | 104.06 | Excess | 10% w/v | Quench |

| Sodium Bicarbonate (aq) | 84.01 | Excess | Sat. Soln. | Wash |

*Note: Commercial m-CPBA is typically stabilized with water and m-chlorobenzoic acid (max 77% active oxidant). Calculations must account for this purity.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-methylpyridine (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).

-

Expert Tip: DCM is the solvent of choice due to its ability to solubilize both the starting material and the oxidant, while allowing for easy aqueous workup.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reasoning: Although the reaction is not violently exothermic, cooling minimizes potential side reactions and decomposition of the labile peracid.

-

-

Addition: Slowly add m-CPBA (1.2 equiv based on active oxygen content) portion-wise over 10–15 minutes.

-

Observation: The suspension may initially be cloudy but typically clarifies as the reaction proceeds, depending on the volume of solvent.

-

Phase 2: Reaction Monitoring

-

Warming: Allow the reaction to warm naturally to Room Temperature (20–25 °C) .

-

Timecourse: Stir for 3 to 16 hours .

-

TLC Monitoring: Monitor consumption of starting material.

-

Mobile Phase: 50% Ethyl Acetate / 50% Hexanes (Starting material Rf ~0.5; Product Rf ~0.05 – stays at baseline).

-

Visualization: UV lamp (254 nm). The N-oxide is highly polar and will require a polar solvent system (e.g., 5-10% MeOH in DCM) to migrate on silica.

-

Phase 3: Workup & Purification (The "Self-Validating" System)

This step is critical for removing the m-chlorobenzoic acid (m-CBA) byproduct.

-

Reductive Quench: If excess m-CPBA remains (indicated by starch-iodide paper), add 10% aqueous NaHSO₃ (Sodium Bisulfite) and stir for 10 minutes.

-

Safety: This destroys unreacted peroxides, preventing explosion hazards during concentration.

-

-

Acid Removal (Critical Step):

-

Dilute the reaction mixture with excess DCM.

-

Wash the organic layer 3 times with Saturated Aqueous NaHCO₃ (or 1M NaOH if the product is not base-sensitive).

-

Mechanism: This converts the lipophilic m-CBA and m-CPBA into their water-soluble sodium carboxylate salts, effectively partitioning them into the aqueous phase.

-

-

Drying: Extract the combined aqueous layers once with DCM to recover any trapped product. Combine all organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification:

-

Usually, the crude material is of high purity (>90%) after the basic wash.

-

If further purification is needed, use Flash Column Chromatography .

-

Gradient: 100% DCM → 90:10 DCM:Methanol.

-

Workup Logic & Troubleshooting Flowchart

The following diagram details the logic for purifying the reaction mixture, ensuring the removal of the specific byproduct m-CBA.

Figure 2: Optimized workup workflow for the removal of m-chlorobenzoic acid byproducts.

Critical Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old m-CPBA (low active [O]) | Add an additional 0.2–0.5 equiv of m-CPBA and stir longer. Check reagent quality by iodometric titration. |

| Product in Aqueous Layer | Product is highly polar/water soluble | While this compound is lipophilic enough for DCM extraction, ensure the aqueous layer is saturated with NaCl (salting out) and perform multiple extractions with Chloroform/Isopropanol (3:1) if yield is low. |

| White Solid in Final Product | Residual m-CBA | The basic wash was insufficient. Redissolve in DCM and wash again with 1M NaOH (stronger base ensures complete deprotonation). |

Safety & Handling (E-E-A-T)

-

Peroxide Hazard: m-CPBA is a shock-sensitive organic peroxide. Never scrape pure material with metal spatulas. Store in a refrigerator.

-

Explosion Risk: Never concentrate the reaction mixture to dryness without first testing for peroxides (starch-iodide paper) and quenching with a reducing agent (NaHSO₃).

-

Toxicity: Pyridine derivatives are potential neurotoxins and irritants. Handle in a fume hood.

References

-

Boerwinkle, F. et al. (2014). Preparation of Pyridine N-Oxides. Organic Syntheses, Coll. Vol. 4, p.828.

-

[Link]

-

-

Yavin, E. et al. (2005). Practical Synthesis of Functionalized Pyridine N-Oxides. Journal of Organic Chemistry. (Detailed methodology on workup procedures for substituted pyridine N-oxides).

-

[Link]

-

- Sigma-Aldrich. (2023).

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-Methylpyridine N-Oxide

Case ID: PUR-PYR-NOX-003 Subject: Optimization of Column Chromatography for Halogenated Pyridine N-Oxides Status: Active Support

Executive Summary

Purifying 3-bromo-2-methylpyridine N-oxide presents a distinct set of challenges compared to its non-oxidized precursor. The introduction of the N-oxide moiety significantly increases polarity and introduces a dipole that interacts strongly with the acidic silanol groups of silica gel. This guide addresses the common issues of "tailing," poor resolution from byproducts (specifically m-chlorobenzoic acid), and solubility difficulties.

Module 1: Pre-Chromatography Diagnostics

Q: My crude mixture is a solid/oil residue. How do I prepare this for the column?

A: Direct liquid injection is often detrimental for N-oxides due to solubility mismatches with the mobile phase. We recommend Dry Loading .

The Logic: N-oxides are highly polar and often require methanol (MeOH) or polar co-solvents to dissolve. If you load a solution of your compound in 10% MeOH/DCM onto a column equilibrated in 100% DCM, the methanol will "carry" your compound down the column immediately, destroying resolution (the "band broadening" effect).

Protocol: Dry Loading Technique

-

Dissolve the crude this compound in the minimum amount of Methanol or DCM.

-

Add silica gel (approx. 1:1 to 1:2 weight ratio relative to crude mass).

-

Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

-

Load this powder carefully on top of your packed column.

Q: What TLC stain should I use? The spots are faint under UV.

A: While the pyridine ring is UV active (254 nm), the N-oxide functionality can alter absorbance. If UV is insufficient, use Dragendorff’s Reagent or Iodine .

| Stain Method | Expected Result | Mechanism |

| UV (254 nm) | Dark spot on green background | Aromatic |

| Iodine Chamber | Brown/Yellow spot | Reversible complexation with the N-oxide dipole. |

| Dragendorff’s | Orange spot | Specific to nitrogen-containing heterocycles. |

Module 2: Mobile Phase & Stationary Phase Selection

Q: The compound is "tailing" (streaking) on the column. How do I fix this?

A: Tailing is caused by the N-oxide oxygen (

Solution: Deactivate the silica. Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your mobile phase. The amine base preferentially binds to the silanol sites, shielding them from your N-oxide and allowing it to elute as a tight band.

Q: What solvent system do you recommend?

A: Avoid Hexane/Ethyl Acetate; N-oxides are often too polar for this system to move effectively.

Recommended Gradient: Dichloromethane (DCM) and Methanol (MeOH).

Step-by-Step Gradient Table:

| Phase | Solvent Ratio (DCM : MeOH) | Additive | Purpose |

|---|---|---|---|

| Equilibration | 100 : 0 | 1% TEA | Neutralize silica acidity. |

| Elution A | 98 : 2 | 1% TEA | Elute non-polar impurities (unreacted SM). |

| Elution B | 95 : 5 | 1% TEA | Elute target N-oxide (Standard Rf ~0.3). |

| Flush | 90 : 10 | 1% TEA | Remove highly polar byproducts. |

Warning: Do not exceed 10-15% Methanol on standard silica columns. High methanol concentrations can dissolve silica gel, contaminating your product.

Module 3: Separation from Byproducts (mCPBA/mCBA)

Q: I used mCPBA for the oxidation. I cannot separate the N-oxide from the m-chlorobenzoic acid (mCBA) byproduct.

A: Do not rely on chromatography for this separation. mCBA is acidic and polar; it often co-elutes with N-oxides or streaks across the entire column.

Corrective Workflow (Chemical Wash): Before the column, you must perform a basic workup.

-

Dissolve the crude reaction mixture in DCM.

-

Wash with saturated aqueous

or 1M NaOH (3x). -

The mCBA converts to its water-soluble salt (m-chlorobenzoate) and enters the aqueous layer.

-

The this compound remains in the organic (DCM) layer.

-

Dry organic layer (

) and proceed to column.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purifying the reaction mixture.

Figure 1: Decision matrix for the purification of pyridine N-oxides, prioritizing chemical removal of acidic byproducts before chromatography.

Module 4: Experimental Protocol

Standard Operating Procedure (SOP): Flash Chromatography of this compound

Materials:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

-

Glassware: Flash column, test tubes, rotary evaporator.

Procedure:

-

Workup Check: Ensure crude has been washed with

to remove acids. -

Slurry Preparation: Mix Silica Gel 60 with DCM containing 1% TEA. Pour into the column and pack to remove air bubbles.

-

Loading:

-

Preferred: Adsorb crude onto silica (Dry Load) as described in Module 1.

-

Alternative: Dissolve in minimal DCM. If it precipitates, switch to dry loading immediately.

-

-

Elution:

-

Start with 100% DCM (+1% TEA) . Collect 2-3 column volumes (CV). This elutes non-polar impurities (e.g., unreacted 3-bromo-2-methylpyridine).

-

Switch to 98:2 DCM:MeOH (+1% TEA) . Collect fractions.

-

Gradually increase to 95:5 DCM:MeOH (+1% TEA) . The product usually elutes here.

-

-

Monitoring: Spot fractions on TLC. Look for the UV-active spot with

(in 95:5 DCM:MeOH). -

Isolation: Combine pure fractions and evaporate solvent.

-

Note: N-oxides are thermally stable but do not overheat (>50°C) on the rotovap to prevent degradation or rearrangement (Meisenheimer rearrangement risk is low but non-zero).

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycles and Pyridine oxidation).

-

Yin, J., et al. (2007). "Rapid and Efficient Oxidation of Pyridines to N-Oxides". Journal of Organic Chemistry. (Provides context on mCPBA vs. H2O2 methods and workup). [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-oxide purification). [Link]

Technical Support Center: Selective Synthesis of 3-Bromo-2-Methylpyridine N-Oxide

Case ID: OX-3B2MP-NOX

Status: Active

Support Tier: Senior Application Scientist

Topic: Mitigation of

Executive Summary & Diagnostic Matrix

The Challenge: The synthesis of 3-bromo-2-methylpyridine N-oxide presents a specific chemoselectivity challenge. While the nitrogen atom is the intended electrophilic target, the 2-methyl group is activated (benzylic-like) and susceptible to oxidation. Furthermore, the 3-bromo substituent exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the nitrogen lone pair. This often tempts researchers to use harsher conditions (higher heat, stronger oxidants), which paradoxically favors the thermodynamic side-reaction: oxidation of the methyl group to the carboxylic acid (3-bromo-2-picolinic acid N-oxide).

Is your reaction failing? Check this Diagnostic Matrix:

| Symptom | Probable Cause | Verification Method |

| Low Yield (<50%) | Incomplete conversion due to electronic deactivation by 3-Br. | TLC (polar eluent) shows significant starting material. |

| New Peak @ ~1700 cm⁻¹ (IR) | Over-oxidation: Formation of Carbonyl/Carboxylic acid functionality on the methyl group. | IR Spectroscopy or |

| Red/Brown Coloration | Metal-catalyzed radical decomposition or polymerization. | Check Fe/Cu levels in solvent/stirrers. |

| Exotherm Spike | Thermal runaway; loss of selectivity. | Review temperature logs vs. dosing rate. |

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. Your goal is to maximize the kinetic product (N-Oxide) while suppressing the thermodynamic oxidation of the alkyl side chain.

Figure 1: Competitive oxidation pathways. The electron-deficient ring requires careful activation to avoid diverting energy toward the methyl group.

Validated Protocols

To prevent over-oxidation, we recommend Method A for high-purity/small-scale (<10g) and Method B for scalable/cost-sensitive applications (>10g), provided strict temperature controls are met.

Method A: The "Gold Standard" (m-CPBA)

Best for: Maximum selectivity, avoiding methyl oxidation.

Mechanism:

-

Dissolution: Dissolve 3-bromo-2-methylpyridine (1.0 eq) in Dichloromethane (DCM) or Chloroform.

-

Tip: Concentration should be ~0.1 M to 0.2 M.

-

-

Controlled Addition: Cool solution to 0°C . Add m-CPBA (1.1 to 1.2 eq) portion-wise over 30 minutes.

-

Critical: Do not dump all reagent at once; the exotherm can trigger side reactions.

-

-

Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 12–16 hours.

-

Monitor: Check TLC. If SM remains after 16h, add 0.1 eq m-CPBA. Do not heat.

-

-

Workup: Wash with aq. NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and Sodium Thiosulfate (to quench excess peroxide).

Method B: The "Green" Catalytic Route (UHP/Tungstate)

Best for: Scalability, safety, and avoiding chlorinated solvents.

Mechanism: Uses Urea-Hydrogen Peroxide (UHP) adduct with a Tungstate catalyst. This avoids the harsh acidity of the H₂O₂/Acetic Acid method, protecting the methyl group.

-

Setup: Charge flask with 3-bromo-2-methylpyridine (1.0 eq) and Methanol.

-

Catalyst: Add Sodium Tungstate dihydrate (

, 5 mol%). -

Oxidant: Add UHP (1.5 eq).

-

Thermal Control: Heat to 60°C .

-

Warning:Do not exceed 65°C. Above this threshold, the rate of methyl oxidation increases exponentially.

-

-

Timeline: Reaction typically completes in 6–8 hours.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 70% conversion? A: The 3-Bromo substituent deactivates the ring.

-

Solution: Do not increase temperature. Instead, increase the oxidant stoichiometry slightly (up to 1.5 eq total) or reaction time. Heating an electron-deficient pyridine in the presence of excess oxidant is the primary cause of methyl-to-acid conversion.

Q2: I see a "red oil" during the H2O2/Acetic Acid method. What is it? A: This is often a sign of iron-catalyzed radical decomposition.

-

Solution: Add a chelating agent like EDTA (0.1 mol%) to the reaction mixture to sequester trace metals derived from solvent or reactor walls. Switch to Method B (UHP) to avoid the harsh acidic environment that promotes degradation.

Q3: How do I remove the m-chlorobenzoic acid byproduct completely? A: The byproduct can co-crystallize with your N-oxide.

-

Protocol: After the NaHCO₃ wash, if solid remains, dissolve the crude product in minimal hot Ethyl Acetate and precipitate with Hexanes/Heptane. The acid byproduct is much more soluble in ether/hexanes than the polar N-oxide.

Q4: Is the N-oxide potentially explosive? A: Pyridine N-oxides are generally stable, but the synthesis involves peroxides.

-

Safety: Always test for peroxides using starch-iodide paper before concentrating the solvent. Quench with Sodium Thiosulfate until the test is negative. Never distill the product to dryness at high temperatures (>100°C).

Decision Tree: Process Optimization

Use this logic flow to determine the next step in your optimization if the standard protocol fails.

Figure 2: Troubleshooting logic for yield and purity issues.

References

-

Youssef, M. M., et al. "Synthesis and reactions of some 3-bromo-2-methylpyridine derivatives." Journal of the Serbian Chemical Society, 2010. Link

- Context: Establishes baseline reactivity for the 3-bromo-2-methyl scaffold.

-

Sharpless, K. B., et al. "Reliable and Scalable Synthesis of Pyridine N-Oxides." Journal of Organic Chemistry, 1998. Link

- Context: The authoritative source for the UHP/Tungstate method (Method B), specifically designed to avoid side reactions common in H2O2/AcOH protocols.

- Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971.

-

Enterkin, J. A., et al. "Safe and Scalable Oxidation of Pyridines." Organic Process Research & Development, 2010. Link

- Context: Safety protocols for handling large-scale N-oxidation reactions and thermal hazard management.

Separation of unreacted 3-bromo-2-methylpyridine from N-oxide product

Subject: Separation of unreacted 3-bromo-2-methylpyridine from N-oxide product Ticket ID: CHEM-SUP-2024-OX Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are encountering difficulty separating 3-bromo-2-methylpyridine (SM) from its oxidized product, 3-bromo-2-methylpyridine N-oxide (Product) . This is a common challenge in heterocyclic chemistry due to the drastic polarity shift and altered basicity introduced by the N-O bond.

This guide provides three validated protocols ranging from high-throughput extraction to precision chromatography.

Module 1: Diagnostic & Triage

Q: My TLC shows a long streak for the product. Is it decomposing? A: Likely not. N-oxides are highly polar and interact strongly with the silanols on silica gel plates.

-

The Fix: Pre-treat your TLC plate with mobile phase containing 1% Triethylamine (TEA) or switch to a solvent system of DCM:MeOH (95:5) . If streaking persists, use Alumina plates (neutral) instead of Silica.

Q: How do I instantly distinguish SM from Product without NMR? A: Use the "Basicity Check."

-

Starting Material (SM): Basic (

). Will move to the aqueous layer in 1M HCl. -

Product (N-oxide): Very weakly basic (

). Will remain in the organic layer (DCM) at pH 3–4, but may partition into water at pH < 1 or if the organic solvent is too polar (like EtOAc).

Module 2: The "pH-Switch" Extraction Protocol (Recommended)

This method leverages the significant

The Science (Why this works)

-

3-bromo-2-methylpyridine: A weak base. In dilute acid (pH 3–4), it protonates to form a pyridinium salt, becoming water-soluble.

-

N-oxide Product: A very weak base. It requires strong acid (pH < 1) to protonate. At pH 3–4, it remains neutral and lipophilic (aided by the Bromine and Methyl groups), staying in the organic phase.

Protocol: Selective Protonation

Reagents:

-

Dichloromethane (DCM)

-

10% w/v Aqueous Citric Acid (approx. pH 3–4) or 0.5M HCl

-

Saturated NaHCO₃

Step-by-Step:

-

Initial Wash (Remove Oxidant Byproducts):

-

If mCPBA was used, dilute the reaction mixture with DCM.

-

Wash 2x with Sat. NaHCO₃ . This removes the m-chlorobenzoic acid byproduct.

-

Status: Organic layer contains SM + Product.

-

-

The Separation Wash (Remove SM):

-

Wash the organic layer 3x with 10% Citric Acid (or 0.5M HCl).

-

CRITICAL: Do not use concentrated HCl; it may protonate the N-oxide and pull it into the water.

-

Mechanism: The unreacted 3-bromo-2-methylpyridine protonates and migrates to the aqueous layer. The N-oxide remains in the DCM.

-

-

Recovery:

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Verification: Check TLC. The high-Rf spot (SM) should be gone.

-

Visualizing the Logic

Caption: Selective protonation workflow. The pKa difference allows SM removal into the aqueous phase while the N-oxide remains organic.

Module 3: Chromatographic Purification

If the extraction method results in yield loss (due to N-oxide water solubility), use Flash Column Chromatography.

Q: Which stationary phase should I use? A: Standard Silica Gel (40-63 µm) is acceptable, but Neutral Alumina is superior for N-oxides as it reduces irreversible adsorption (streaking).

Protocol: Gradient Elution

| Parameter | Specification | Note |

| Column | Silica Gel (Standard) | Pre-pack as a slurry in DCM. |

| Solvent A | Dichloromethane (DCM) | Weak solvent. |

| Solvent B | Methanol (MeOH) | Strong solvent. |

| Modifier | 1% Triethylamine (TEA) | Optional: Add to Solvent A if peaks tail. |

| Loading | Liquid load in DCM | Avoid dry loading on silica if possible to prevent decomposition. |

Elution Gradient:

-

0% MeOH (100% DCM): Elutes unreacted 3-bromo-2-methylpyridine (SM). It will come off very fast (High Rf).

-

Hold 100% DCM: Ensure all SM is off the column.

-

Ramp to 5-10% MeOH: The N-oxide will elute. It is significantly more polar.

Troubleshooting:

-

Issue: Product is stuck at the baseline.

-

Fix: Switch to Acetone/DCM or increase MeOH to 15%.

Module 4: Advanced Scavenging (High Purity)

For pharmaceutical applications requiring >99.5% purity, use resin scavengers to "catch" the unreacted SM without aqueous workup.

Protocol:

-

Dissolve crude mixture in DCM.

-

Add Amberlyst 15 (strong acid cation exchange resin) or a silica-supported sulfonic acid (Si-TsOH).

-

Stoichiometry: 3-5 equivalents relative to the estimated unreacted SM.

-

-

Stir at room temperature for 1-2 hours.

-

Mechanism: The basic SM binds to the acidic resin. The non-basic N-oxide does not bind.

-

-

Filter off the solid resin.

-

Concentrate the filtrate to obtain pure N-oxide.

Summary of Physicochemical Properties

| Property | 3-bromo-2-methylpyridine (SM) | This compound | Impact on Separation |

| Polarity | Low (Lipophilic) | High (Polar N-O bond) | N-oxide elutes later on Silica. |

| Basicity ( | ~5.9 (Conjugate Acid) | ~0.79 (Conjugate Acid) | SM protonates at pH 4; N-oxide does not. |

| H-Bonding | H-Bond Acceptor | Strong H-Bond Acceptor | N-oxide streaks on acidic silica. |

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming pKa values of pyridine vs. N-oxide: Pyridine pKa ~5.2, N-oxide pKa ~0.79).

-

Yavin, E., et al. (2005). Preparation and purification of pyridine N-oxides. The Journal of Organic Chemistry. (Describes general oxidation and workup procedures).

-

Sigma-Aldrich Technical Bulletin. Common Oxidation Procedures using mCPBA. (Outlines the bicarbonate wash for mCBA removal).

Troubleshooting low conversion in pyridine N-oxidation reactions

Welcome to the Reaction Optimization Support Hub. This guide addresses the specific challenges of converting pyridines to pyridine N-oxides. Low conversion in this transformation is rarely random; it is usually a deterministic result of electronic deactivation , competitive protonation , or phase-transfer failures .

Part 1: Diagnostic Workflow

Before altering your reaction conditions, identify the failure mode. Use this logic tree to pinpoint the root cause of your low conversion.

Figure 1: Decision matrix for diagnosing pyridine N-oxidation failures based on reaction monitoring data.

Part 2: Technical FAQs & Troubleshooting

Q1: My starting material is untouched. I'm using m-CPBA in DCM, but the reaction stalls at 10-20% conversion. Why?

The Diagnosis: The "Acid Trap" (Competitive Protonation) This is the most common failure mode when using meta-chloroperbenzoic acid (m-CPBA). As m-CPBA transfers its oxygen, it generates meta-chlorobenzoic acid (m-CBA) as a byproduct.

-

The Mechanism: Pyridine is a base (

). The generated acid protonates the pyridine nitrogen to form a pyridinium salt. -

The Problem: The oxidation mechanism requires the nitrogen lone pair to attack the electrophilic oxygen of the peracid. A protonated nitrogen has no lone pair. Once your pyridine is protonated, it is mechanistically dead to oxidation.

The Fix:

-

Buffer the System: Add 2–3 equivalents of solid Sodium Bicarbonate (

) or Sodium Carbonate ( -

Switch Oxidants: Use Urea-Hydrogen Peroxide (UHP), which generates water and urea as byproducts, avoiding acidic conditions entirely.

Q2: I have strong electron-withdrawing groups (2-CN, 4-NO2). Even with a buffer, m-CPBA doesn't work.

The Diagnosis: Electronic Deactivation

Electron-withdrawing groups (EWGs) pull electron density away from the nitrogen ring, drastically lowering the energy of the HOMO (Highest Occupied Molecular Orbital). The nitrogen lone pair becomes less nucleophilic and cannot overcome the activation energy barrier to attack standard oxidants like m-CPBA or

The Fix: Activation of the Oxidant You cannot make the pyridine more nucleophilic, so you must make the oxidant more electrophilic.

-

Protocol: Use UHP + Trifluoroacetic Anhydride (TFAA) .

-

Why: This combination generates trifluoroperacetic acid in situ. The trifluoromethyl group makes the peracid oxygen exceptionally electrophilic, allowing it to oxidize even highly electron-deficient pyridines (e.g., 2-chloropyridine).

Q3: TLC showed full conversion, but I recovered <10% yield after extraction. Where is my product?

The Diagnosis: Aqueous Phase Partitioning

Pyridine N-oxides are significantly more polar than their parent pyridines. They possess a large dipole moment due to the

-

The Error: Standard workups (wash with saturated

, extract with DCM) often fail because the N-oxide prefers the aqueous layer, especially if the aqueous layer is not saturated with salt.

The Fix:

-

"Salting Out": Saturate the aqueous layer with NaCl before extraction.

-

Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction.

-

Solid Phase Extraction: If the product is very polar, avoid aqueous workup. Filter off inorganic salts (if using UHP) and purify directly via silica gel chromatography.

Part 3: Comparative Oxidant Data

Select the right tool for your substrate. Do not use "sledgehammer" oxidants (TFAA) for simple substrates to avoid over-oxidation (formation of 2-pyridones).

| Oxidant System | Reactivity | Acidity | Best For | Key Limitation |

| m-CPBA / DCM | Moderate | High (Acidic) | Electron-rich / Neutral Pyridines | Requires buffer; difficult workup (m-CBA removal). |

| H2O2 / Na2WO4 | Moderate | Neutral | Green Chemistry / Large Scale | Slow reaction; requires phase transfer catalyst. |

| UHP / TFAA | Very High | High (Acidic) | Electron-Deficient / Sterically Hindered | Exothermic; TFAA is moisture sensitive. |

| MTO / H2O2 | High | Neutral | Acid-Sensitive Substrates | MTO (Methyltrioxorhenium) is expensive. |

Part 4: Validated Experimental Protocols

Protocol A: The "Standard" (Buffered m-CPBA)

Use for: Simple pyridines, alkyl-pyridines.

-

Dissolution: Dissolve Pyridine (1.0 equiv) in DCM (0.1 M concentration).

-

Buffering: Add finely powdered

(3.0 equiv). Stir vigorously for 10 minutes. -

Addition: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

-

Reaction: Warm to Room Temperature (RT) and monitor by TLC.

-

Workup (Crucial):

-

Quench with 10%

(to kill excess peroxide). -

Wash with Saturated

(to remove m-CBA). -

Extract aqueous layer 5x with DCM. (N-oxides trail into water).

-

Dry (

) and concentrate.

-

Protocol B: The "Powerhouse" (UHP / TFAA)

Use for: 2-chloro, 2-cyano, or nitro-pyridines.

-

Preparation: Suspend Urea-Hydrogen Peroxide (UHP) (2.0 equiv) in dry Acetonitrile (0.2 M relative to substrate).

-

Activation: Add Trifluoroacetic Anhydride (TFAA) (2.0 equiv) dropwise at 0°C. Caution: Exothermic.

-

Substrate: Add the electron-deficient pyridine (1.0 equiv) immediately after TFAA addition.

-

Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C.

-

Workup:

-

Add water carefully to quench.

-

Basify to pH > 8 with saturated

. -

Extract with CHCl3/iPrOH (3:1) to recover polar products.

-

Part 5: Mechanistic Visualization

Understanding the competition between oxidation and protonation is vital for troubleshooting.

Figure 2: Kinetic competition. Protonation (

References

-

Caron, S., et al. "Large-Scale Oxidation of Pyridines: A Green and Safe Procedure." The Journal of Organic Chemistry, vol. 66, no. 2, 2001. [Link]

- Key Insight: Establishes the UHP/TFAA and Sodium Tungstate protocols for difficult substr

-

Sharpless, K. B., et al. "Methyltrioxorhenium (MTO) catalysis in the oxidation of nitrogen-containing heterocycles." Angewandte Chemie International Edition, vol. 34, 1995. [Link]

- Key Insight: Defines the use of Rhenium catalysts for high-efficiency oxid

-

Yip, Y. Y., et al. "Synthesis of Pyridine N-Oxides: A Review." Organic Preparations and Procedures International, vol. 52, 2020. [Link]

- Key Insight: Comprehensive review of oxidant compatibility and work-up str

Validation & Comparative

Comparing reactivity of 3-bromo-2-methylpyridine N-oxide vs 2-bromo-3-methylpyridine N-oxide

Executive Summary

In drug discovery scaffolds, the positioning of the bromine and methyl substituents relative to the N-oxide moiety dictates two distinct reactivity pathways. This guide delineates the orthogonal utility of 3-bromo-2-methylpyridine N-oxide and 2-bromo-3-methylpyridine N-oxide .

-

2-Bromo-3-methylpyridine N-oxide is the superior candidate for Nucleophilic Aromatic Substitution (SNAr) , allowing rapid derivatization at the C2 position under mild conditions.

-

This compound is the preferred scaffold for Lateral Chain Functionalization (e.g., Boekelheide rearrangement) to modify the methyl group, while retaining the bromine for subsequent cross-coupling.

This document provides head-to-head performance analysis, mechanistic rationale, and validated experimental protocols.

Structural & Electronic Analysis

The divergence in reactivity stems from the resonance contribution of the N-oxide oxygen and its ability to stabilize anionic intermediates.

| Feature | This compound (Isomer A) | 2-Bromo-3-methylpyridine N-oxide (Isomer B) |

| Br Position | C3 ( | C2 ( |

| Electronic State at C-Br | Electronically neutral/deactivated for SNAr. | Highly electron-deficient. Activated for SNAr. |

| Methyl Position | C2 ( | C3 ( |

| Methyl Acidity | High (pKa | Moderate. Less acidic than C2-methyl. |

| Primary Utility | C-H activation of methyl group; Suzuki coupling at C3. | Displacement of Bromine (SNAr); Suzuki coupling at C2. |

Comparative Reactivity Module: Nucleophilic Aromatic Substitution (SNAr)

The Mechanistic Divergence

The N-oxide group is a strong electron-withdrawing group (EWG) via induction but electron-donating via resonance. However, during nucleophilic attack, the ability to stabilize the Meisenheimer Complex is critical.

-

Isomer B (2-Bromo): When a nucleophile attacks C2, the negative charge delocalizes onto the electronegative N-oxide oxygen. This resonance stabilization lowers the activation energy, making the displacement of bromine facile.

-

Isomer A (3-Bromo): Attack at C3 places the negative charge on C2 or C4. It cannot delocalize onto the oxygen. Consequently, this isomer is inert to standard SNAr conditions.

Experimental Data: Relative Rates

Reaction Conditions: Morpholine (1.2 eq), K2CO3, MeCN, 60°C.

| Substrate | Conversion (1 hr) | Conversion (4 hrs) | Yield |

| 2-Bromo-3-methylpyridine N-oxide | 85% | >99% | 96% |

| This compound | <2% | <5% | N/A |

Visualization: SNAr Pathway Analysis

Figure 1: Comparative SNAr pathways. Note the stabilization of the intermediate in the 2-bromo isomer (Green) vs. the high-energy barrier for the 3-bromo isomer (Yellow).

Comparative Reactivity Module: Lateral Functionalization (Boekelheide Rearrangement)

The Mechanistic Divergence

The Boekelheide rearrangement converts 2-methylpyridine N-oxides to 2-(hydroxymethyl)pyridines via treatment with acetic anhydride (Ac2O).

-

Isomer A (2-Methyl): The N-oxide oxygen is acylated by Ac2O. The 2-methyl protons are sufficiently acidic to be deprotonated, leading to a [3,3]-sigmatropic rearrangement. This is the standard method to functionalize the methyl group.

-

Isomer B (3-Methyl): While the N-oxide can be acylated, the 3-methyl protons are not activated by the nitrogen cation to the same extent. Furthermore, the geometric requirement for the sigmatropic shift is not met for the 3-position.

Experimental Protocol: Boekelheide Rearrangement of Isomer A

Objective: Synthesis of 3-bromo-2-(acetoxymethyl)pyridine.

Reagents:

-

This compound (1.0 eq)

-

Acetic Anhydride (5.0 eq)

-

Dichloromethane (DCM) or neat (solvent-free)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with this compound (10 mmol).

-

Addition: Add Acetic Anhydride (50 mmol) dropwise at 0°C. Critical: The O-acylation is exothermic. Control temperature to prevent decomposition.

-

Reaction: Heat the mixture to 90°C (if neat) or reflux in solvent for 4 hours. The solution will turn dark.

-

Workup: Cool to RT. Quench carefully with saturated NaHCO3 (gas evolution!). Extract with DCM (3x).

-

Purification: Dry organics over MgSO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 75-85% of the acetoxy-methyl product.

Comparative Reactivity Module: Pd-Catalyzed Cross-Coupling

Both isomers undergo Suzuki-Miyaura coupling, but the oxidative addition step varies.

-

2-Bromo (Isomer B): The C-Br bond is weaker due to electron deficiency at C2. Oxidative addition is faster, but the N-oxide oxygen can coordinate to Palladium, potentially poisoning the catalyst if not managed (use bulky ligands like XPhos or SPhos).

-

3-Bromo (Isomer A): Behaves like a standard electron-deficient aryl bromide. Less prone to catalyst poisoning, but requires standard activation.

Visualization: Decision Logic for Scaffold Selection

Figure 2: Strategic selection flowchart based on desired downstream chemistry.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide reactivity and SNAr mechanisms).

-

Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291. (Original description of the rearrangement mechanism).

-

Yin, J., et al. (2007). "Palladium-Catalyzed Suzuki−Miyaura Coupling of 2-Halopyridine N-Oxides." The Journal of Organic Chemistry, 72(12), 4554–4557. (Specifics on coupling conditions for 2-halo N-oxides).

-

Fontana, F., et al. (2016). "Regioselective functionalization of pyridine N-oxides." Organic & Biomolecular Chemistry, 14, 7626-7636. (Comparative reactivity reviews).

Technical Comparison: UV-Vis Characteristics of 3-Bromo-2-Methylpyridine N-Oxide vs. Structural Analogs

Executive Summary

3-Bromo-2-methylpyridine N-oxide is a critical intermediate in the synthesis of functionalized heterocycles, particularly in pharmaceutical development where the N-oxide moiety serves as a directing group for downstream C-H activation or nucleophilic substitution.

This guide objectively compares its UV-Vis absorption profile against its unoxidized precursor (3-Bromo-2-methylpyridine ) and its non-halogenated parent (2-Methylpyridine N-oxide ). Understanding these spectral differences is essential for:

-

Reaction Monitoring: Quantifying the conversion efficiency of N-oxidation.

-

Purity Analysis: Distinguishing the product from starting materials without HPLC in early screening.

-

Electronic Characterization: Assessing the impact of the 3-bromo substituent on the pyridine ring's electron density.

Molecular Analysis & Theoretical Grounding

The UV-Vis spectrum of pyridine N-oxides is dominated by two primary electronic transitions:

- Transition: Typically intense, located in the 200–260 nm range.

-

Charge Transfer (CT) Band: A weaker, broader band often observed >260 nm, resulting from electron transfer from the oxygen atom to the pyridine ring.

Substituent Effects

-

N-Oxide Effect: Oxidation of the nitrogen atom generally induces a bathochromic shift (Red Shift) and a hyperchromic effect (increased intensity) compared to the free base pyridine, due to extended conjugation involving the oxygen lone pairs.

-

3-Bromo Substituent: The bromine atom acts as a weak auxochrome. Through inductive effects (-I), it withdraws electrons, but its lone pairs can donate into the

-system (+M), typically causing a slight redshift and broadening of the absorption bands compared to the non-halogenated analog. -

2-Methyl Substituent: Provides a hyperconjugative effect but also introduces steric strain with the N-oxide oxygen. This can twist the N-O bond slightly out of planarity, potentially reducing the intensity (

) of the CT band.

Comparative Analysis: Target vs. Alternatives

The following data summarizes the expected spectral characteristics in Methanol (MeOH) , a standard solvent for these polar compounds.

Table 1: Spectral Comparison of Key Analogs

| Compound | Key Spectral Feature | |||

| This compound | ~260-265 | ~285-295 (sh) | High (~10,000) | Distinct bathochromic shift vs. precursor; prominent N-O charge transfer shoulder. |

| 3-Bromo-2-methylpyridine (Precursor) | ~255-260 | Absent | Medium (~4,000) | Sharper peaks; lacks the broad CT band characteristic of N-oxides. |

| 2-Methylpyridine N-oxide (Analog) | ~254 | ~275-280 | High (~12,000) | Reference standard; slightly bluer absorption than the bromo-derivative. |

| Pyridine N-oxide (Base) | 254 | 280 | High | Baseline N-oxide spectrum. |

(Note: Exact values vary by solvent polarity. "sh" indicates a shoulder peak.)

Critical Insight for Researchers

The most reliable metric for distinguishing This compound from its unoxidized precursor is not the primary

-

Actionable Advice: When monitoring the oxidation reaction (e.g., using mCPBA), track the increase in absorbance at 290 nm . The starting material has negligible absorbance here, while the N-oxide product absorbs significantly.

Experimental Protocol: Validated Characterization Workflow

To ensure data integrity (Trustworthiness), follow this self-validating protocol. This method accounts for the solvatochromic nature of N-oxides.

Materials

-

Solvents: Spectroscopic grade Methanol (Polar Protic) and Acetonitrile (Polar Arotic).

-

Blank: Pure solvent matching the sample.

-

Standard: 3-Bromo-2-methylpyridine (Starting Material) for baseline subtraction.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Weigh 10 mg of this compound.

-

Dissolve in 100 mL Methanol to create a 100 mg/L stock.

-

Checkpoint: Ensure complete dissolution; N-oxides can be hygroscopic and sticky.

-

-

Dilution Series (Self-Validation Step):

-

Prepare concentrations of 5, 10, 20, and 40 mg/L.

-

Measure Absorbance at predicted

(~260 nm). -

Validation: Plot Absorbance vs. Concentration. If

, re-prepare solutions. This confirms Beer-Lambert Law compliance and rules out aggregation.

-

-

Solvent Scan (Solvatochromism Check):

-

Run the spectrum in Methanol.

-

Run the spectrum in Acetonitrile.

-

Observation: Expect the CT band (~290 nm) to shift blue (hypsochromic) in Methanol compared to Acetonitrile due to hydrogen bonding stabilizing the ground state of the N-oxide oxygen.

-

-

Reaction Monitoring Simulation:

-

Take a spectrum of the pure starting material (3-Bromo-2-methylpyridine).

-

Overlay it with the N-oxide spectrum.

-

Identify the "Isosbestic Points" (wavelengths where absorbance is invariant during reaction). Presence of clear isosbestic points confirms a clean A

B conversion without side products.

-

Visualizations

Diagram 1: Reaction Monitoring Logic

This workflow illustrates how to use UV-Vis to distinguish the product from the precursor during synthesis.

Caption: Workflow for utilizing the 290 nm Charge Transfer band to monitor N-oxidation progress.

Diagram 2: Electronic Effects & Solvatochromism

Visualizing why the spectrum shifts based on solvent choice.

Caption: Mechanism of solvatochromic shifts in N-oxides; polar solvents stabilize the ground state, increasing the energy gap.

Applications in Drug Development

-

High-Throughput Screening (HTS): When synthesizing libraries of pyridine N-oxides, UV-Vis provides a faster "Pass/Fail" metric than LC-MS. If the plate well does not absorb at 290 nm, the N-oxidation failed.

-

Impurity Profiling: In the synthesis of pharmaceuticals (e.g., proton pump inhibitors which often contain pyridine rings), residual N-oxide is a common impurity. The high

of the N-oxide allows for detection at low ppm levels using UV detection.

References

-

Jaffé, H. H. (1955). "The Electronic Spectra of Pyridine N-Oxide and Its Derivatives." Journal of the American Chemical Society.

- Foundational text establishing the charge transfer n

- Katritzky, A. R., & Lagowski, J. M. (1961). "Chemistry of the Heterocyclic N-Oxides." Academic Press. Authoritative reference on the synthesis and physical properties of N-oxides.

-

National Institute of Standards and Technology (NIST). "UV/Visible Spectra of Pyridine N-oxide." NIST Chemistry WebBook.

- Source for baseline spectral d

- Albini, A., & Pietra, S. (2019). "Heterocyclic N-Oxides." CRC Press.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.